

# Inavolisib overall survival data HR+ HER2- breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

Get Quote

## Key Efficacy Data from INAVO120 Trial

| Efficacy Measure                       | Inavolisib + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | Hazard Ratio (HR) / p-value               |
|----------------------------------------|----------------------------------------|-------------------------------------|-------------------------------------------|
| Median Overall Survival (OS)           | 34.0 months [1] [2]                    | 27.0 months [1] [2]                 | HR=0.67 (95% CI: 0.48-0.94); p=0.0190 [1] |
| Median Progression-Free Survival (PFS) | 17.2 months [3] [4]                    | 7.3 months [3] [4]                  | HR=0.42 (95% CI: 0.32-0.55) [2]           |
| Objective Response Rate (ORR)          | 62.7% [2] [4]                          | 28.0% [2] [4]                       | p<0.001 [2]                               |
| Median Time to Chemotherapy            | 35.6 months [3] [4]                    | 12.6 months [3] [4]                 | HR=0.43 (95% CI: 0.30-0.60) [1]           |

## Mechanism of Action & Rationale for Combination

**Inavolisib** is an oral, highly selective PI3K $\alpha$  inhibitor with a unique dual mechanism of action [5]. It not only inhibits the enzymatic activity of the mutant PI3K $\alpha$  protein but also induces its degradation, leading to more durable suppression of the oncogenic PI3K/AKT/mTOR signaling pathway [6] [5]. This pathway is a key driver of tumorigenesis and resistance to endocrine therapy in HR-positive breast cancer.

The combination with a CDK4/6 inhibitor (palbociclib) and endocrine therapy (fulvestrant) provides a synergistic anti-tumor effect by simultaneously targeting the cell cycle and a critical resistance pathway.

The diagram below illustrates this signaling pathway and the mechanism of **inavolisib**.



[Click to download full resolution via product page](#)

## Detailed Experimental Protocol of INAVO120

For researchers, the key design elements of the pivotal INAVO120 trial (NCT04191499) are as follows [7] [2]:

- **Study Design:** Phase III, randomized, double-blind, placebo-controlled trial.
- **Patient Population:** 325 adults with **PIK3CA-mutated, HR-positive, HER2-negative**, locally advanced or metastatic breast cancer. Patients must have had disease progression **during or within 12 months of completing adjuvant endocrine therapy** and have received **no prior systemic therapy for metastatic disease** [7] [2].
- **Intervention:** Patients were randomized 1:1 to receive:
  - **Investigational Arm: Inavolisib** (9 mg orally, once daily) + Palbociclib + Fulvestrant.
  - **Control Arm:** Placebo + Palbociclib + Fulvestrant.
- **Endpoints:**
  - **Primary:** Investigator-assessed Progression-Free Survival (PFS) per RECIST v1.1.
  - **Key Secondary:** Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR).
- **Statistical Analysis:** The final OS analysis was preplanned to occur after approximately 153 events. Statistical significance for OS was defined as crossing the prespecified boundary of  $p < 0.0469$  [2] [8].

## Comparative Analysis with Alpelisib

Alpelisib, another PI3K $\alpha$  inhibitor, is an approved treatment for the same patient population but in a later-line setting (post-CDK4/6 inhibitor) and in combination with fulvestrant alone [9]. The following table compares the two agents based on the INAVO120 data and alpelisib's known profile.

| Feature             | Inavolisib (in INAVO120 regimen) | Alpelisib (based on SOLAR-1 trial) |
|---------------------|----------------------------------|------------------------------------|
| Approved Setting    | First-line (with CDK4/6i) [9]    | Post-CDK4/6i [9]                   |
| Combination Regimen | Palbociclib + Fulvestrant [7]    | Fulvestrant only                   |
| Key Efficacy        | Improved OS & PFS in 1L [1] [2]  | Improved PFS in later-line         |

| Feature                    | Inavolisib (in INAVO120 regimen)        | Alpelisib (based on SOLAR-1 trial)    |
|----------------------------|-----------------------------------------|---------------------------------------|
| Common AEs (Grade 3+)      | Hyperglycemia, Stomatitis, Diarrhea [8] | Hyperglycemia, Rash, Diarrhea         |
| Hyperglycemia (Any Grade)  | 63.4% [4]                               | ~65% (as per prescribing information) |
| Discontinuation due to AEs | 6.8% (Inavolisib only) [2]              | ~25% (as per prescribing information) |

## Interpretation for Research & Development

The positive overall survival results from INAVO120 are significant as they represent the first time a PI3K pathway-targeted therapy has shown a survival benefit in this population, establishing a new benchmark for first-line treatment [1]. The regimen's ability to substantially delay the time to chemotherapy by nearly two years is another notable clinical achievement [3].

The manageable safety profile and low discontinuation rate (6.8% for **inavolisib**) suggest that the unique mechanism of **inavolisib** may offer a wider therapeutic window compared to earlier, less selective PI3K inhibitors [2]. This highlights the clinical value of developing highly selective agents to minimize off-target toxicity.

Ongoing phase III trials (INAVO121, INAVO122, INAVO123) are exploring **inavolisib** in other combinations and settings, including after CDK4/6 inhibitor failure and in HER2-positive disease, which may further expand its therapeutic application [7] [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. New data show Roche's Itovebi significantly extended ... [roche.com]
2. with Overall in PIK3CA-Mutated Advanced Survival ... Inavolisib Breast [pubmed.ncbi.nlm.nih.gov]
3. Treatment Combination With Inavolisib Extends Survival ... [asco.org]
4. -Based Regimen in PIK3CA-Mutated, Inavolisib -Positive... HR [ascopost.com]
5. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]
6. Mechanistic optimization of inavolisib combined with CDK4 ... [frontiersin.org]
7. Roche's Itovebi demonstrated statistically significant and clinically... [roche.com]
8. Additional Data for INAVO120 | Itovebi™ (inavolisib) [itovebi-hcp.com]
9. FDA Approves Inavolisib for PIK3CA-Mutated HR +/ HER MBC 2 [medscape.com]

To cite this document: Smolecule. [Inavolisib overall survival data HR+ HER2- breast cancer].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528759#inavolisib-overall-survival-data-hr-her2-breast-cancer>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)